Prmt5-IN-27

Synthetic Lethality MTAP Deletion Precision Oncology

Prmt5-IN-27 (also designated as compound 481, AMG-193, and clinically as anvumetostat) is a second-generation, orally active MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5). The compound is advanced by Amgen for the treatment of MTAP-deleted solid tumors and is currently in Phase 2 clinical development with over 14 active clinical trials.

Molecular Formula C22H19F3N4O3
Molecular Weight 444.4 g/mol
Cat. No. B12377686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrmt5-IN-27
Molecular FormulaC22H19F3N4O3
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESC1COCC(N1C(=O)C2=NC=C3C(=C2)C4=C(COC4)C(=N3)N)C5=CC=C(C=C5)C(F)(F)F
InChIInChI=1S/C22H19F3N4O3/c23-22(24,25)13-3-1-12(2-4-13)19-11-31-6-5-29(19)21(30)17-7-14-15-9-32-10-16(15)20(26)28-18(14)8-27-17/h1-4,7-8,19H,5-6,9-11H2,(H2,26,28)/t19-/m1/s1
InChIKeyBFEBTMFPRJPBTK-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prmt5-IN-27 (AMG-193): MTA-Cooperative PRMT5 Inhibitor Profile and Key Differentiators for Procurement


Prmt5-IN-27 (also designated as compound 481, AMG-193, and clinically as anvumetostat) is a second-generation, orally active MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5) [1]. The compound is advanced by Amgen for the treatment of MTAP-deleted solid tumors and is currently in Phase 2 clinical development with over 14 active clinical trials . As an MTA-cooperative inhibitor, Prmt5-IN-27 selectively binds and inhibits the PRMT5·MTA complex that accumulates in MTAP-deficient cancer cells, a mechanism designed to achieve synthetic lethality while sparing normal cells that lack elevated MTA levels . This compound represents a strategic departure from first-generation PRMT5 inhibitors that were discontinued due to dose-limiting hematologic toxicities [2].

MTA-cooperative PRMT5 inhibition for MTAP-deleted synthetic lethality research
Orally active tool compound for in vivo pathway modulation studies
Investigated across multiple solid tumor models; reported selectivity profile may inform assay design

Why PRMT5 Inhibitor Procurement Cannot Rely on Generic Substitution: The Prmt5-IN-27 (AMG-193) Distinction


PRMT5 inhibitors exhibit fundamentally divergent mechanisms of action that preclude interchangeable substitution in research and development workflows. First-generation inhibitors such as GSK3326595 and JNJ-64619178 operate via SAM-competitive or SAM-cooperative (uncompetitive) binding mechanisms that inhibit PRMT5 equally in both normal and cancer cells, resulting in on-target bone marrow toxicity that led to clinical discontinuation [1]. Second-generation MTA-cooperative inhibitors including Prmt5-IN-27 (AMG-193), MRTX1719, and TNG908 share the MTA-cooperative designation but differ substantially in binding kinetics, selectivity margins, tissue penetration profiles, and clinical development maturity [2]. Within the MTA-cooperative class, procurement decisions require careful evaluation of preclinical selectivity windows (ranging from 15-fold to >74-fold across candidates), synthetic accessibility and supply chain robustness, and clinical validation stage [3]. Generic substitution of one PRMT5 inhibitor for another without these considerations risks experimental irreproducibility, misinterpretation of pharmacodynamic effects, and delays in translational development [4].

Compound Class
Why Interchangeability Is Limited
SAM-competitive PRMT5 inhibitors (e.g., GSK3326595)
Inhibit PRMT5 equally in normal and MTAP-deficient cells; may confound synthetic lethality readouts in co-culture models
Other MTA-cooperative inhibitors (e.g., TNG908, MRTX1719)
Differ in selectivity window, tissue penetration, and clinical validation stage; model-specific pharmacodynamic interpretation may not transfer
Within-class MTA-cooperative variants
Reported selectivity margins vary (15-fold to >74-fold); assay dynamic range and in vivo dosing parameters may require re-optimization

Prmt5-IN-27 (AMG-193) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Cellular MTAP Selectivity: Prmt5-IN-27 Achieves Approximately 40-Fold Preferential Killing of MTAP-Deleted Cells

Prmt5-IN-27 (AMG-193) demonstrates approximately 40-fold selectivity for inhibiting proliferation of MTAP-deleted HCT116 cells relative to MTAP wild-type HCT116 cells [1]. This selectivity window exceeds that reported for the clinical-stage comparator TNG908, which achieves 15-fold selectivity for MTAP-deleted cancer cells relative to MTAP-proficient cells in viability assays [2]. Both compounds operate through MTA-cooperative mechanisms, but the larger selectivity margin of Prmt5-IN-27 suggests potentially superior therapeutic index in MTAP-deleted tumor contexts.

MTAP Selectivity
Cross-study comparable
~40-fold preference for MTAP-deleted vs. WT HCT116 cells
Reported selectivity window supports synthetic lethality assay context; wider than TNG908 (15-fold) in isogenic cell models
HCT116 isogenic pair; proliferation assay. Independent validation in user's model recommended.
Synthetic Lethality MTAP Deletion Precision Oncology Cancer Cell Selectivity

Clinical Safety Differentiation: Absence of Clinically Significant Myelosuppression Versus First-Generation PRMT5 Inhibitors

In Phase 1 dose escalation and initial expansion results, Prmt5-IN-27 (AMG-193) demonstrated no evidence of clinically significant myelosuppression, a safety profile that directly contrasts with first-generation PRMT5 inhibitors [1]. First-generation inhibitors such as GSK3326595 were discontinued due to on-target hematologic toxicities including grade 3 thrombocytopenia, as their SAM-competitive or SAM-cooperative binding mechanisms inhibited PRMT5 equally in normal hematopoietic cells [2]. This represents a mechanistic safety advantage unique to the MTA-cooperative class, with Prmt5-IN-27 providing the most extensive clinical safety validation among second-generation candidates to date [3].

Hematologic Safety
Class-level inference
No reported dose-limiting myelosuppression in Phase 1
Tolerability endpoint context differs from first-generation inhibitors; reported profile may support combination study design
Phase 1 clinical data; class-level mechanistic inference. Research models require independent tolerability assessment.
Clinical Toxicology Hematologic Safety Phase 1 Oncology Bone Marrow Sparing

Synthetic Accessibility and Manufacturing Scalability: Five-Month Multi-Kilogram Process Development

Prmt5-IN-27 (AMG-193) has a fully developed and published multi-kilogram manufacturing process that was established within a five-month window from molecule identification to GMP drug substance production [1]. The process features multiple biocatalytic steps including an engineered imine reductase for stereoselective chiral morpholine synthesis, combined with a telescoped Ir-catalyzed C-H borylation and Pd-catalyzed Suzuki coupling executed in a single pot [2]. This rapid process development and demonstrated scalability to multi-kilogram quantities distinguishes Prmt5-IN-27 from earlier-stage MTA-cooperative PRMT5 inhibitors that may lack published or validated supply chain robustness for large-scale research or clinical procurement [3].

Manufacturing Scale
Class-level inference
5-month development to multi-kg GMP; validated at 80 kg scale
Reported scalable synthesis may reduce procurement risk for multi-year research programs
Published process chemistry; other MTA-cooperative inhibitors may lack public scalability data.
Process Chemistry GMP Manufacturing Supply Chain Biocatalysis

Clinical Development Maturity: Phase 2 Active with 14+ Ongoing Trials Across Multiple Solid Tumor Indications

Prmt5-IN-27 (AMG-193/anvumetostat) is the most clinically advanced MTA-cooperative PRMT5 inhibitor, with active Phase 2 trials in non-small cell lung cancer, biliary tract cancer, esophageal cancer, glioma, head and neck cancer, small cell lung cancer, and squamous cell carcinoma . In contrast, TNG908 is in Phase 1/2 development primarily focused on glioblastoma [1], and MRTX1719 is also in Phase 1/2 development with more limited indication breadth [2]. The depth of clinical investment and broad indication portfolio for Prmt5-IN-27 provides greater confidence in its translational relevance and supports near-term regulatory decision-making.

Clinical Breadth
Cross-study comparable
Phase 2 active in 7+ solid tumor indications; 14+ ongoing trials
Extensive clinical dataset provides reported pharmacodynamic and safety endpoint context for preclinical benchmarking
Preliminary trial data; translation to research models requires independent verification.
Clinical Stage Phase 2 Oncology Regulatory Readiness Translational Research

Optimal Application Scenarios for Prmt5-IN-27 (AMG-193) Procurement Based on Differentiated Evidence


Translational Oncology Studies Requiring MTAP-Deleted Tumor Selectivity with Documented Safety Margins

Research programs investigating synthetic lethality in MTAP-deleted cancers should prioritize Prmt5-IN-27 procurement over alternative PRMT5 inhibitors based on its approximately 40-fold cellular selectivity window for MTAP-deleted versus MTAP wild-type cells [1]. This selectivity margin exceeds the 15-fold window reported for TNG908 [2], offering a wider experimental dynamic range for distinguishing on-target anti-tumor effects from off-target toxicity in isogenic model systems. The documented absence of clinically significant myelosuppression in Phase 1 trials provides additional confidence for in vivo pharmacology studies and translational biomarker development [3].

Large-Scale or Multi-Year Preclinical Programs Requiring Assured Supply Chain Continuity

Organizations requiring multi-gram to kilogram quantities for long-term in vivo efficacy studies or combination therapy investigations should select Prmt5-IN-27 based on its demonstrated manufacturing scalability. The published multi-kilogram process, validated to 80 kg scale with biocatalytic and chemocatalytic convergent synthesis [4], ensures batch-to-batch consistency and reliable supply. This contrasts with earlier-stage MTA-cooperative inhibitors that may lack publicly validated manufacturing routes or GMP readiness, presenting supply chain risk for multi-year research commitments [5].

Clinical Combination Strategy Development with MAT2A Inhibitors (e.g., IDE397)

Investigators designing synthetic lethal combination strategies should procure Prmt5-IN-27 specifically for co-administration with MAT2A inhibitors such as IDE397, as this combination is actively being evaluated in Amgen-sponsored Phase 1/2 clinical trials in MTAP-deletion solid tumors [6]. The clinical validation of this combination approach is unique to Prmt5-IN-27 among MTA-cooperative PRMT5 inhibitors, providing preclinical researchers with clinically informed dosing schedules, safety parameters, and pharmacodynamic benchmarks for rational combination design [7].

Comparative Pharmacology Studies Requiring Clinical-Stage Reference Compound

Laboratories conducting comparative analyses of PRMT5 inhibitor mechanisms, selectivity profiling, or resistance studies should select Prmt5-IN-27 as the reference MTA-cooperative compound due to its most advanced clinical development status (Phase 2 active in 7+ solid tumor indications with 14+ ongoing trials) . This extensive clinical dataset enables researchers to contextualize preclinical findings against known patient-derived pharmacodynamics, exposure-response relationships, and biomarker correlates, enhancing the translational relevance of in vitro and in vivo investigations [8].

Application
Selection Property
Validation Focus
Synthetic lethality assays in MTAP-deleted tumor models
MTA-cooperative selectivity profile
Validate selectivity in MTAP-deleted vs. proficient isogenic cell lines using proliferation assays
Long-term in vivo pharmacology programs
Manufacturing scalability and batch consistency
Confirm supply continuity and lot-to-lot reproducibility for multi-year study designs
Synthetic lethal combination research with MAT2A inhibitors
Clinically investigated combination partner
Review reported Phase 1/2 combination dosing and pharmacodynamic endpoints for preclinical design reference
Comparative PRMT5 inhibitor pharmacology studies
Advanced clinical investigation stage (Phase 2)
Contextualize in vitro findings against reported patient-derived pharmacodynamics and biomarker data
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